benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
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Overview
Description
Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with a molecular formula of C24H17ClO5 . This compound features a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. The presence of a chlorobenzylidene group and an acetate ester further adds to its chemical complexity. Benzofuran derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chlorobenzylidene group through a condensation reaction. The final step involves esterification to form the acetate ester. Reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid .
Chemical Reactions Analysis
Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzofuran derivatives have shown potential in treating skin diseases like psoriasis and cancer.
Industry: It is used in the production of materials with specific optical properties.
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with various molecular targets. The benzofuran core can intercalate with DNA, disrupting the replication process in microbial cells. Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be compared with other benzofuran derivatives such as:
- Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Benzyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the chlorobenzylidene group and the acetate ester in this compound contributes to its distinct chemical and biological properties.
Biological Activity
Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the class of benzofuran derivatives, characterized by a benzyl ether moiety linked to a substituted benzofuran. The structural formula can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C19H16ClO4 |
Molecular Weight | 348.78 g/mol |
IUPAC Name | This compound |
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including carboxylesterases (CEs), which are crucial in drug metabolism and detoxification processes. Studies indicate that it possesses a low nanomolar inhibitory constant (K_i), suggesting high potency against these enzymes .
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. It can scavenge free radicals and reduce lipid peroxidation in cellular models .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. IC50 values were reported in the micromolar range, indicating substantial efficacy in inhibiting cell proliferation .
- Mechanistic Insights : The anticancer activity is attributed to apoptosis induction via the mitochondrial pathway, evidenced by increased caspase activity and altered mitochondrial membrane potential in treated cells.
Neuroprotective Effects
Recent research highlights the neuroprotective potential of this compound:
- Model Studies : In models of neurodegeneration, such as those induced by oxidative stress or neurotoxic agents, this compound exhibited protective effects on neuronal cells by reducing apoptosis and enhancing cell viability .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals the unique biological profile of this compound:
Compound | K_i (nM) | Antioxidant Activity | Cytotoxicity (IC50) |
---|---|---|---|
Benzyl {[(2Z)-...]} | Low | High | Moderate |
Benzil | 30 | Moderate | High |
Other Benzofuran Derivatives | Varies | Low | Varies |
Properties
Molecular Formula |
C24H17ClO5 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C24H17ClO5/c25-18-8-6-16(7-9-18)12-22-24(27)20-11-10-19(13-21(20)30-22)28-15-23(26)29-14-17-4-2-1-3-5-17/h1-13H,14-15H2/b22-12- |
InChI Key |
QKGQMWRBHCFEFF-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3 |
Origin of Product |
United States |
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